2,4-Dichloro-5-fluorophenylacetic acid
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Description
2,4-Dichloro-5-fluorophenylacetic acid is a chemical compound with the molecular formula C8H5Cl2FO2 . It has a molecular weight of 223.03 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2,4-dichloro-5-fluorophenyl)acetic acid . The InChI code for this compound is 1S/C8H5Cl2FO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid substance at ambient temperature . It has a boiling point of 121-122 degrees Celsius .Safety and Hazards
When handling 2,4-Dichloro-5-fluorophenylacetic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-5-fluorophenylacetic acid are currently under investigation. As a biochemical used in proteomics research , it is likely to interact with a variety of proteins and enzymes.
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the specific proteins it targets.
Result of Action
As a biochemical used in proteomics research , it is likely to have diverse effects depending on the specific proteins it interacts with.
properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLORXCBEGTRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378844 |
Source
|
Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10129-77-8 |
Source
|
Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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